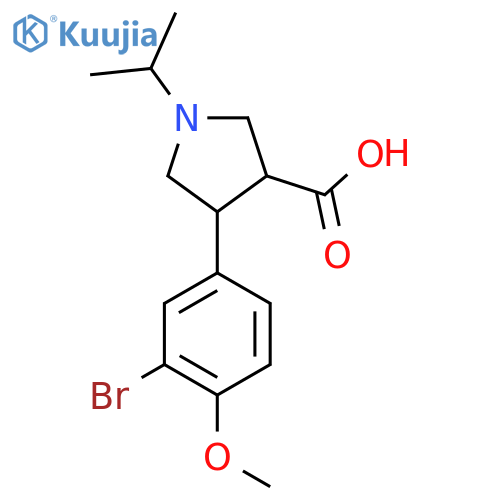Cas no 2172006-03-8 (4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid)

2172006-03-8 structure
商品名:4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
- 2172006-03-8
- EN300-1455116
-
- インチ: 1S/C15H20BrNO3/c1-9(2)17-7-11(12(8-17)15(18)19)10-4-5-14(20-3)13(16)6-10/h4-6,9,11-12H,7-8H2,1-3H3,(H,18,19)
- InChIKey: GUVYZCPJDAUSAS-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C1CN(C(C)C)CC1C(=O)O)OC
計算された属性
- せいみつぶんしりょう: 341.06266g/mol
- どういたいしつりょう: 341.06266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 49.8Ų
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1455116-250mg |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2172006-03-8 | 250mg |
$814.0 | 2023-09-29 | ||
| Enamine | EN300-1455116-2.5g |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2172006-03-8 | 2.5g |
$1735.0 | 2023-06-06 | ||
| Enamine | EN300-1455116-0.05g |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2172006-03-8 | 0.05g |
$744.0 | 2023-06-06 | ||
| Enamine | EN300-1455116-10.0g |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2172006-03-8 | 10g |
$3807.0 | 2023-06-06 | ||
| Enamine | EN300-1455116-1.0g |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2172006-03-8 | 1g |
$884.0 | 2023-06-06 | ||
| Enamine | EN300-1455116-100mg |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2172006-03-8 | 100mg |
$779.0 | 2023-09-29 | ||
| Enamine | EN300-1455116-500mg |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2172006-03-8 | 500mg |
$849.0 | 2023-09-29 | ||
| Enamine | EN300-1455116-2500mg |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2172006-03-8 | 2500mg |
$1735.0 | 2023-09-29 | ||
| Enamine | EN300-1455116-5000mg |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2172006-03-8 | 5000mg |
$2566.0 | 2023-09-29 | ||
| Enamine | EN300-1455116-10000mg |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2172006-03-8 | 10000mg |
$3807.0 | 2023-09-29 |
4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid 関連文献
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
-
Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
2172006-03-8 (4-(3-bromo-4-methoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid) 関連製品
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
